Chloromethyl ethyl sulfide

Übersicht

Beschreibung

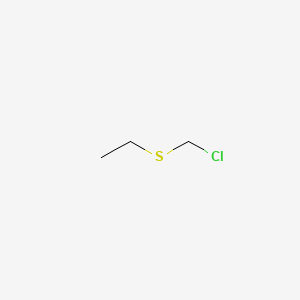

Chloromethyl ethyl sulfide is an organosulfur compound with the molecular formula C3H7ClS. It is a colorless liquid that belongs to the family of thioethers and alkyl chlorides. This compound is structurally related to sulfur mustards, making it a potentially hazardous alkylating agent . It is used in organic chemistry for various synthetic applications.

Vorbereitungsmethoden

Chloromethyl ethyl sulfide can be synthesized through several methods. One common synthetic route involves the treatment of dimethyl sulfide with sulfuryl chloride . This reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Analyse Chemischer Reaktionen

Chloromethyl ethyl sulfide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction reactions can convert this compound to its corresponding thiol using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amines.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Chloromethyl ethyl sulfide is predominantly utilized in toxicological studies to understand the effects of sulfur mustard exposure. Its applications in research include:

- Toxicity Studies : CEES serves as a safer analog for sulfur mustard in laboratory settings. Studies have shown that CEES induces similar toxicological effects, such as skin injury and systemic toxicity, allowing researchers to investigate the mechanisms of action without the ethical and regulatory complications associated with using actual chemical warfare agents. For instance, a study demonstrated that topical exposure to CEES in mice resulted in significant brain damage and neurological disorders due to systemic diffusion and alkylation damage to DNA and glutathione in the brain .

- Biomarker Development : Research has focused on identifying biomarkers associated with CEES exposure. Notable biomarkers include conjugates of CEES with glutathione (GSH-CEES), cysteine (Cys-CEES), and N-acetyl-cysteine (NAC-CEES). These biomarkers can be quantified in plasma and brain tissues, providing insights into the extent of exposure and potential damage .

- Oxidative Stress Studies : CEES has been implicated in inducing oxidative stress, which is a significant factor in its toxicological profile. Research indicates that CEES exposure leads to inflammation and delayed blistering similar to that caused by sulfur mustard . This makes CEES a valuable tool for studying oxidative stress mechanisms in dermatological contexts.

Environmental Monitoring

This compound has applications in environmental science, particularly in the development of gas sensors:

- Gas Sensing Technology : Recent advancements have led to the creation of gas sensors capable of detecting CEES at low concentrations. For example, a tungsten oxide/graphite nanocomposite sensor demonstrated high sensitivity and selectivity for detecting CEES gas, which is crucial for environmental monitoring and safety assessments related to chemical spills or warfare scenarios . The sensor exhibited a rapid response time and effective discrimination against other toxic gases.

Potential Therapeutic Uses

While primarily studied for its toxic effects, there is ongoing research into potential therapeutic applications of this compound:

- Drug Development : The analogs of CEES are being explored for their potential use in developing new therapeutic agents that could target similar pathways involved in oxidative stress or inflammatory responses. Understanding the molecular interactions of CEES may lead to innovative treatments for conditions exacerbated by oxidative damage .

Case Studies

A few key studies illustrate the applications of this compound:

Wirkmechanismus

The mechanism of action of chloromethyl ethyl sulfide involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, such as the nitrogen atoms in DNA bases. This alkylation can lead to cross-linking of DNA strands, disrupting cellular processes and leading to cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Chloromethyl ethyl sulfide (CEES), a sulfur mustard analog, has been extensively studied for its biological activity, particularly regarding its toxicological effects and mechanisms of action. This compound is known for its alkylating properties, which can lead to significant cellular damage, including DNA and protein modifications. The following sections provide a comprehensive overview of CEES's biological activity, supported by case studies, research findings, and data tables.

CEES is classified as a monofunctional alkylating agent, structurally related to sulfur mustard. Its chemical formula is , and it exhibits electrophilic behavior, allowing it to react with nucleophiles such as DNA and proteins. Upon exposure, CEES forms sulfonium ions that can induce cross-linking between DNA strands or between DNA and proteins, leading to cytotoxic effects.

Key Mechanisms of CEES Toxicity:

- DNA Damage : CEES can form adducts with DNA, resulting in mutations and potential carcinogenesis. Studies have shown that CEES induces the formation of O6-alkylguanine adducts, which are poorly repaired by the cellular machinery .

- Oxidative Stress : CEES exposure depletes intracellular glutathione (GSH), a critical antioxidant, leading to increased oxidative stress within cells. This depletion has been linked to inflammation and further cellular damage .

- Inflammatory Response : CEES exposure triggers an inflammatory response characterized by increased levels of inflammatory cytokines and recruitment of immune cells such as macrophages and neutrophils .

Study 1: Skin Toxicity in Mouse Models

A study investigated the effects of CEES on male SKH-1 hairless mice. Mice were exposed to varying doses of CEES, leading to significant histopathological changes in the skin:

- Microvesication : Higher doses (4 mg) resulted in epidermal-dermal separation and dermal edema.

- Inflammation : Increased thickness of the epidermis and infiltration of inflammatory cells were observed .

| Time Post-Exposure | Epidermal Thickness (μm) | Inflammatory Cell Infiltration |

|---|---|---|

| 9 h | 48.14 | Increased mast cells |

| 12 h | 43.68 | Increased neutrophils |

| 24 h | 40.59 | Persistent inflammation |

| 48 h | 54.41 | Sustained immune response |

Study 2: In Vitro Analysis of Cellular Effects

In vitro studies have demonstrated that CEES reduces RNA polymerase activity, leading to incomplete transcription products. This impairment may contribute to cellular dysfunction and apoptosis in exposed cells .

Research Findings

Recent research has focused on identifying biomarkers associated with CEES exposure:

- Biomarkers Identified : GSH-CEES conjugates and N7Gua-CEES adducts have been quantified in plasma and tissue samples post-exposure.

- Metabolic Pathways Affected : Pathway analysis revealed significant alterations in arginine metabolism, purine metabolism, and oxidative phosphorylation pathways following CEES exposure .

Eigenschaften

IUPAC Name |

chloromethylsulfanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClS/c1-2-5-3-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCHJYXUPALGHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168947 | |

| Record name | Sulfide, chloromethyl ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1708-73-2 | |

| Record name | Sulfide, chloromethyl ethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfide, chloromethyl ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(chloromethyl)sulfanyl]ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.